4-Chloro-2-nitro-3-(trifluoromethyl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-nitro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-2-4(13)6(12(14)15)5(3)7(9,10)11/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGBOJCLWRHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reactions
- Starting Aromatic Substrate: Typically, a phenol or substituted phenol derivative is used as the starting material.
- Nitration: Introduction of the nitro group is achieved via controlled nitration using nitric acid or mixed acid systems under temperature regulation to avoid over-nitration.
- Chlorination: Chlorination at the 4-position is performed using chlorine gas or chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
- Trifluoromethylation: The trifluoromethyl group is introduced either by direct trifluoromethylation reagents or by using trifluoromethyl-substituted precursors.
Representative Preparation Method from Patent CN102766043B
A patent (CN102766043B) describes a preparation method focused on related trifluoromethyl-substituted phenoxy compounds, which share synthetic principles applicable to 4-Chloro-2-nitro-3-(trifluoromethyl)phenol:
Step 1: Dissolution and Acidification
The intermediate compound is dissolved in water and acidified to pH = 1 using hydrochloric acid. This step aids in the protonation and purification of the phenolic compound.Step 2: Filtration and Drying
After acidification, the product is isolated by filtration and dried to obtain the pure compound.
Though this patent specifically addresses 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, the methodology for handling trifluoromethylated chloro-substituted phenols is relevant for this compound preparation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO4, low temperature (0-5 °C) | Introduce nitro group | Temperature control critical |
| Chlorination | Cl2 gas or N-chlorosuccinimide, solvent | Introduce chloro group | Selectivity important |
| Trifluoromethylation | Trifluoromethyl iodide or Ruppert-Prakash reagent | Introduce CF3 group | Requires inert atmosphere |
| Acidification | HCl to pH=1 | Protonate phenol for isolation | Enhances filtration efficiency |
| Filtration & Drying | Vacuum filtration, drying at 50-60 °C | Purify and isolate final product | Avoid decomposition |
Analytical Data and Purity Assessment
- Physical Properties: Molecular weight 196.55 g/mol; the compound is a solid with moderate solubility in water (approx. 0.0344 mg/ml) and high lipophilicity (Log P ~3.18).
- Spectroscopic Analysis: Typical characterization includes NMR (to confirm substitution pattern), IR (for phenol and nitro groups), and mass spectrometry.
- Purity: Achieved through recrystallization after acidification and filtration steps.
Research Findings and Improvements
- The use of controlled acidification and filtration steps significantly improves product purity and yield.
- Modifications in nitration temperature and reagent concentration help minimize by-products.
- Trifluoromethylation under inert atmosphere conditions prevents side reactions and degradation.
- The patent literature suggests that the method is scalable and suitable for industrial production.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Nitration | Mixed acid nitration at low temperature | High selectivity for mono-nitration | Requires careful temperature control |
| Chlorination | Chlorine gas or NCS in solvent | Effective 4-position substitution | Potential over-chlorination |
| Trifluoromethylation | Use of trifluoromethylating reagents | Direct CF3 introduction | Sensitive to moisture and air |
| Acidification & Filtration | HCl acidification to pH=1, filtration, drying | Enhances purity and isolation | Requires acid handling precautions |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid can be employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Chloro-2-nitro-3-(trifluoromethyl)phenol is C7H3ClF3N2O3. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better interaction with biological membranes. The nitro group can undergo bioreduction, forming reactive intermediates that are crucial for its biological effects.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:
- Organic Synthesis : As a building block for synthesizing more complex molecules.
- Reagents : Employed in various chemical reactions due to its unique reactivity profile.
Biology
The biological activity of this compound has been extensively studied, particularly regarding its potential antimicrobial and anti-inflammatory properties. Key points include:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents.
- Lead Compound Research : Ongoing studies aim to identify its efficacy as a lead compound in drug discovery.
Industry
The industrial applications of this compound are diverse:
- Agrochemicals : It is used in the formulation of herbicides and pesticides due to its chemical properties.
- Specialty Chemicals : Employed in the production of dyes, pigments, and other specialty chemicals.
Case Studies
Several case studies have documented the applications and effects of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of related compounds against resistant bacterial strains, demonstrating that modifications to chemical structures can significantly enhance antimicrobial potency.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties have shown promising results in modulating inflammatory responses in vitro.
Mechanism of Action
The mechanism by which 4-Chloro-2-nitro-3-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, affecting enzyme function and cellular processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, disrupting metabolic pathways in pests and weeds.
Cellular Disruption: Its reactivity with cellular components can lead to the breakdown of cell membranes and other structures, causing cell death.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the nitro group significantly impacts bioactivity. For example, 4-nitro-3-(trifluoromethyl)phenol (CAS: 88-30-2) exhibits strong binding to antimicrobial target proteins LpxC and 4PLB, with docking scores of -6.90 kcal/mol and -6.87 kcal/mol, respectively. This activity is attributed to hydrogen bonding with residues like Leu 552 (LpxC) and Arg 1122 (4PLB) . The 2-nitro isomer (target compound) may exhibit distinct binding modes due to steric and electronic differences.
- Chloro vs. The absence of a nitro group in 4-chloro-3-(trifluoromethyl)phenol (CAS: 6294-93-5) correlates with reduced antimicrobial activity .
- Trifluoromethyl Group : The -CF₃ group increases lipophilicity (logP) and metabolic stability, enhancing membrane permeability. This is critical for antimicrobial efficacy .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-Nitro-3-(trifluoromethyl)phenol | 4-Chloro-3-(trifluoromethyl)phenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 241.55 | 207.11 | 196.55 |
| logP (Predicted) | ~2.8 | ~2.1 | ~2.5 |
| Water Solubility | Low (nitro group reduces solubility) | Moderate | Low |
| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 1 (-OH) |
Key Insights :
- The nitro group in the target compound reduces water solubility compared to non-nitro analogs, necessitating formulation adjustments for bioavailability.
Antimicrobial Activity
- 4-Nitro-3-(trifluoromethyl)phenol (CAS: 88-30-2) demonstrates broad-spectrum antimicrobial activity, inhibiting Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via dual inhibition of LpxC (bacterial lipid A biosynthesis) and 4PLB (fungal protease) .
- This compound is hypothesized to exhibit similar or enhanced activity due to the chloro group enhancing electron withdrawal, strengthening protein-ligand interactions. However, empirical data are lacking .
Enzyme Inhibition
- Nitroaromatic compounds are known inhibitors of CD73, a target in cancer immunotherapy.
Biological Activity
4-Chloro-2-nitro-3-(trifluoromethyl)phenol, a compound with significant chemical properties, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables that highlight its pharmacological relevance.
Synthesis
The synthesis of this compound typically involves nitration reactions of substituted phenols. The compound can be synthesized through various methods involving chlorination and trifluoromethylation processes. For instance, one method includes the reaction of 4-chlorophenol with trifluoroacetic anhydride under specific conditions to introduce the trifluoromethyl group effectively.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential use as an antibacterial agent.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in several cancer cell lines. In vitro studies revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. Table 1 summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies.
Toxicological Profile
The toxicological evaluation of this compound indicates potential risks associated with its use. According to a comprehensive toxicity report, the compound may cause adverse effects on reproductive health when exposed to high doses via inhalation . Moreover, it has been classified as a weak skin sensitizer based on local lymph node assays .
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Pesticide Science assessed the antibacterial efficacy of various chlorinated phenols, including this compound. The results showed significant inhibition against Gram-positive bacteria, highlighting its potential application in agricultural settings as a pesticide .
Case Study 2: Anticancer Mechanism
In another study focusing on its anticancer properties, researchers investigated the mechanism of action of this compound in breast cancer cells. The study found that the compound triggered reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis .
Q & A
Basic: What synthetic methodologies are effective for preparing 4-Chloro-2-nitro-3-(trifluoromethyl)phenol?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 1-chloro-4-nitro-2-trifluoromethylbenzene with NaOH in ethanol under reflux (24 hours), followed by purification via column chromatography using petroleum ether/ethyl acetate (1:1) to yield a 43% pure product . Key considerations include:
- Reagent Ratios: Stoichiometric excess of NaOH (1:2 molar ratio) to ensure complete dechlorination.
- Purification: Silica gel chromatography is critical due to polar byproducts.
- Yield Optimization: Extended heating (≥24 hours) improves conversion but may require inert atmosphere to prevent nitro group reduction.
Basic: What analytical techniques are recommended for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., chloro, nitro, trifluoromethyl groups). The deshielding effects of electron-withdrawing groups aid in peak assignment.
- Mass Spectrometry (HRMS): To verify molecular ion ([M-H]) and fragment patterns (e.g., loss of NO or Cl).
- HPLC-PDA: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption).
- Melting Point: Compare with literature values to confirm crystallinity and absence of impurities.
Advanced: How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
Answer:
DFT studies using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties . Key applications:
- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electrophilicity.
- Electrostatic Potential Maps: Visualize charge distribution to identify regions prone to nucleophilic attack (e.g., ortho/para to electron-withdrawing groups).
- Thermodynamic Stability: Atomization energy calculations (average deviation ±2.4 kcal/mol) validate experimental decomposition pathways .
Advanced: How does the substituent arrangement influence reactivity in cross-coupling reactions?
Answer:
The trifluoromethyl, nitro, and chloro groups create a sterically hindered and electron-deficient aromatic ring. Comparative studies with analogs show:
| Substituent Position | Reactivity in Suzuki Coupling | Reference |
|---|---|---|
| 4-Cl, 2-NO, 3-CF | Low yield due to steric hindrance | |
| 3-Cl, 4-NO, 2-CF | Moderate yield (electron deficiency dominates) | |
| Methodological Insight: |
- Use Pd(OAc)/SPhos catalyst systems for enhanced steric tolerance.
- Microwave-assisted conditions (120°C, 30 min) improve coupling efficiency with aryl boronic acids.
Basic: What are the key physicochemical properties relevant to experimental design?
Answer:
- Solubility: Limited in water (<0.1 mg/mL); soluble in DMSO, DMF, or ethyl acetate.
- Acidity (pKa): Phenolic proton pKa ~6.2 (measured via potentiometric titration), influenced by electron-withdrawing groups.
- Stability: Light-sensitive (nitro group); store under inert atmosphere at -20°C.
Advanced: What strategies resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in antimicrobial or enzyme inhibition studies often arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Impurity Profiling: Use LC-MS to rule out byproduct interference (e.g., nitro-reduced derivatives).
- Computational Docking: Validate binding modes with target proteins (e.g., CYP450 isoforms) using AutoDock Vina .
Advanced: How to assess environmental toxicity and degradation pathways?
Answer:
- Microcosm Studies: Monitor aerobic/anaerobic degradation in soil/water systems. Nitro groups often undergo microbial reduction to amines.
- QSAR Models: Predict ecotoxicity using logP and Hammett constants (σ for nitro group = +1.27) .
- LC-MS/MS: Detect transformation products (e.g., 4-chloro-3-(trifluoromethyl)phenol) in environmental samples.
Advanced: What mechanistic insights explain its behavior under photolytic conditions?
Answer:
UV irradiation (254 nm) induces:
- Nitro Group Reduction: Forms 4-chloro-2-amino-3-(trifluoromethyl)phenol.
- C-Cl Bond Cleavage: Generates radicals detectable via EPR spectroscopy.
Key Factors: - Solvent polarity: Acetonitrile favors radical pathways; methanol promotes H-abstraction.
- Quantum Yield: Calculate using actinometry (ferrioxalate method) to quantify photoreactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
